[1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride
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Overview
Description
1-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride typically involves the bromination of pyrimidine derivatives followed by alkylation and amination reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The alkylation step may involve the use of ethylating agents under basic conditions, while the final amination step can be achieved using methylamine in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in binding studies and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
2-Methyl-5-ethylpyridine: Another pyridine derivative with comparable chemical properties and applications.
Uniqueness: The presence of the bromine atom and the specific substitution pattern in 1-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride makes it unique compared to other pyrimidine derivatives
Properties
Molecular Formula |
C7H11BrClN3 |
---|---|
Molecular Weight |
252.54 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c1-5(9-2)7-10-3-6(8)4-11-7;/h3-5,9H,1-2H3;1H |
InChI Key |
FUTUBFUGMCVTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC.Cl |
Origin of Product |
United States |
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